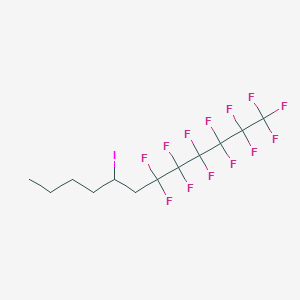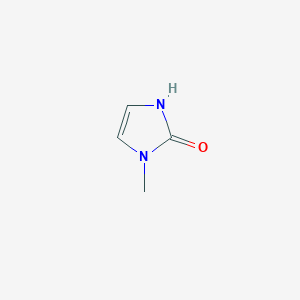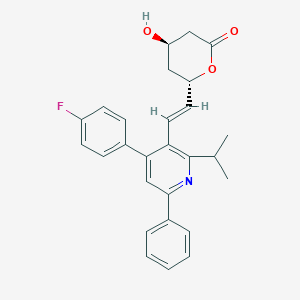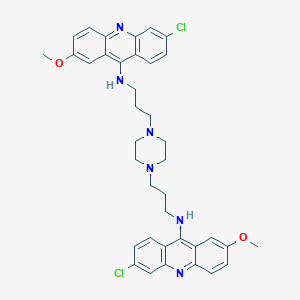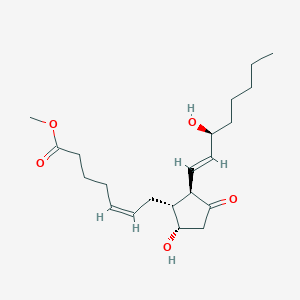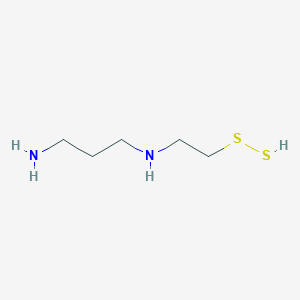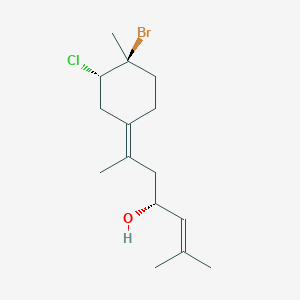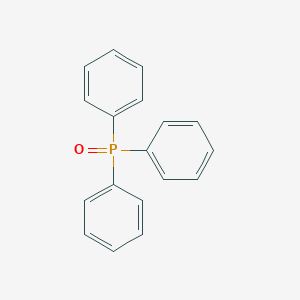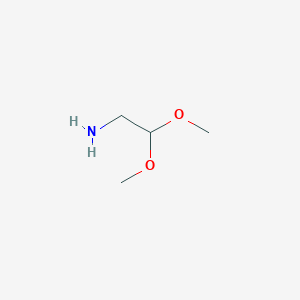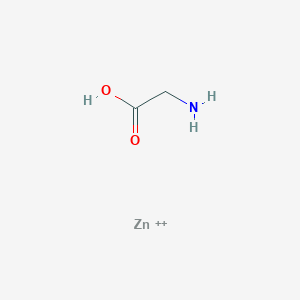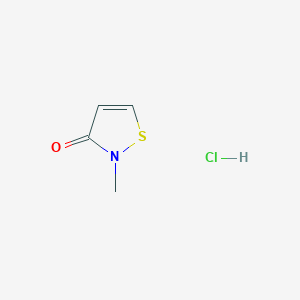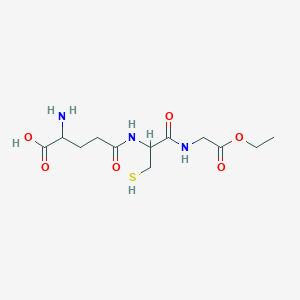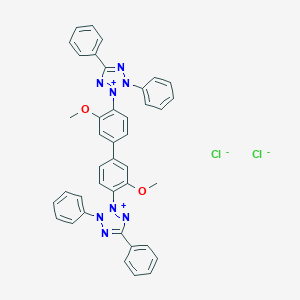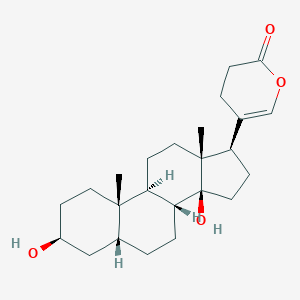
22,23-Dihydrobufalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22,23-Dihydrobufalin is a steroid compound that is derived from the bufadienolide family, which is found in the skin and parotid venom glands of toads. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 22,23-Dihydrobufalin involves the inhibition of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium levels, which triggers apoptosis in cancer cells. It also leads to the activation of the MAPK/ERK signaling pathway, which plays a role in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor effects, 22,23-Dihydrobufalin has been found to have anti-inflammatory and anti-viral effects. It has also been shown to have a positive effect on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 22,23-Dihydrobufalin in lab experiments is its potent anti-tumor activity. It is also relatively stable and can be easily synthesized in large quantities. However, its toxicity limits its use in vivo, and further studies are needed to determine the optimal dosage and administration route.
Orientations Futures
Future research on 22,23-Dihydrobufalin should focus on its potential as a cancer treatment, including its efficacy in vivo and its potential side effects. It should also explore its anti-inflammatory and anti-viral effects, as well as its potential as a cardiovascular drug. Additionally, the development of novel synthesis methods and analogs may lead to more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 22,23-Dihydrobufalin involves several steps, including the isolation of bufadienolides from the toad skin and parotid venom glands, followed by chemical modification to produce the final product. The process is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
The anti-tumor properties of 22,23-Dihydrobufalin have been extensively studied. It has been found to inhibit the growth of several types of cancer cells, including lung, breast, and liver cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential treatment for cancer.
Propriétés
Numéro CAS |
123623-38-1 |
|---|---|
Nom du produit |
22,23-Dihydrobufalin |
Formule moléculaire |
C24H36O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
Clé InChI |
LESMUPYSKQPXRH-BMPKRDENSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
Synonymes |
22,23-dihydrobufalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
